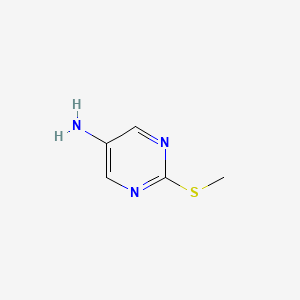5-Amino-2-(methylthio)pyrimidine
CAS No.: 42382-46-7
Cat. No.: VC5496991
Molecular Formula: C5H7N3S
Molecular Weight: 141.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42382-46-7 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.19 |
| IUPAC Name | 2-methylsulfanylpyrimidin-5-amine |
| Standard InChI | InChI=1S/C5H7N3S/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 |
| Standard InChI Key | NRJNAXLXHFQYEX-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C=N1)N |
Introduction
Chemical Identity and Structural Features
5-Amino-2-(methylthio)pyrimidine belongs to the pyrimidine family, a class of six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Its molecular formula, C₅H₇N₃S, corresponds to a molecular weight of 141.19 g/mol . The compound’s SMILES notation (CSC1=NC=C(C=N1)N) and InChIKey (NRJNAXLXHFQYEX-UHFFFAOYSA-N) provide unambiguous representations of its structure . The amino group at position 5 introduces hydrogen-bonding capability, while the methylthio group at position 2 contributes to hydrophobic interactions, making the compound a versatile intermediate in heterocyclic chemistry.
The planar pyrimidine ring facilitates π-π stacking interactions, a feature exploited in the design of molecular probes and ligands. Comparative analysis with related compounds reveals distinct substituent effects:
-
2-Methylsulfanylpyrimidin-5-amine (synonym): Shares identical connectivity but emphasizes sulfur’s role in electronic modulation .
-
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: Adds a carboxylic acid group at position 4, enhancing water solubility and metal-binding capacity .
Synthesis Pathways and Methodologies
The synthesis of 5-amino-2-(methylthio)pyrimidine typically involves nucleophilic substitution or amination reactions. While direct synthetic routes are sparsely documented, analogous methods for related pyrimidines provide insight:
Amination of Halogenated Precursors
A common strategy involves aminating 5-bromo-2-(methylthio)pyrimidine using ammonia or ammonium sources. For example, the carboxylic acid derivative 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid is synthesized via copper-catalyzed amination of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid under aqueous ammonia at 95°C . This suggests that similar conditions could be adapted for the non-carboxylated analog by omitting the carboxylic acid group in the precursor.
Thioether Formation
Physicochemical Characteristics
Key physicochemical properties of 5-amino-2-(methylthio)pyrimidine include:
The compound’s moderate solubility and hydrophobicity make it suitable for organic synthesis in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its CCS value, derived from ion mobility spectrometry, aids in analytical characterization and quality control .
Industrial Applications and Derivative Synthesis
The compound’s primary industrial use lies in its role as a synthetic intermediate:
Pharmaceutical Intermediates
It is a potential precursor for kinase inhibitors, where the pyrimidine core interacts with ATP-binding pockets. For example, methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate (a derivative) is used in antiviral drug development.
Coordination Chemistry
The amino and thioether groups enable metal coordination, facilitating the synthesis of catalysts or sensors. Silver(I) complexes of similar pyrimidines exhibit luminescent properties .
Analytical Profiling and Spectroscopic Data
Advanced analytical techniques provide critical insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume